N-(1,3-benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by a benzodioxole moiety linked via a sulfanyl-containing acetamide bridge to a 4-methylpyrimidine ring (Figure 1). This compound is part of a broader class of sulfanyl acetamides, which are studied for diverse biological activities, including enzyme inhibition and antimicrobial effects.
Properties
Molecular Formula |
C14H13N3O3S |
|---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C14H13N3O3S/c1-9-4-5-15-14(16-9)21-7-13(18)17-10-2-3-11-12(6-10)20-8-19-11/h2-6H,7-8H2,1H3,(H,17,18) |
InChI Key |
INDVOUKUQNAULC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrimidine Ring: This involves the condensation of appropriate aldehydes with guanidine or its derivatives.
Coupling Reaction: The benzodioxole and pyrimidine intermediates are coupled using a suitable linker, such as a thioether linkage, under controlled conditions.
Industrial Production Methods
Industrial production may involve optimized reaction conditions, such as the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound may involve:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The structural uniqueness of N-(1,3-benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide lies in its combination of benzodioxole and methylpyrimidine groups. Below is a comparative analysis with structurally related compounds:
Key Observations:
- Heterocyclic Diversity: The target compound’s pyrimidine ring contrasts with triazole (VUAA-1, OLC-12) or oxadiazole (Compound 8t) cores in analogs.
- Substituent Effects : The benzodioxole group may confer greater metabolic stability compared to halogenated aryl groups (e.g., 4-chlorophenyl in or fluorobenzyl in ). However, electron-withdrawing groups (e.g., Cl, F) in analogs could improve solubility or antibacterial activity .
- Crystallographic Insights: Compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide exhibit intramolecular hydrogen bonding (S(7) motif) and dimerization via N–H⋯N interactions, which stabilize crystal packing . The methyl group in the target compound may reduce such interactions, altering solubility or crystallinity.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Benzodioxoles are prone to oxidative metabolism, whereas halogenated analogs (e.g., 4-chlorophenyl) may exhibit longer half-lives due to slower CYP450 degradation .
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound notable for its unique structural features, which include a benzodioxole moiety and a pyrimidine sulfanyl group. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H13N3O3S
- Molecular Weight : 303.34 g/mol
- Structural Characteristics : The compound combines functional groups that may facilitate interactions with biological targets, making it a candidate for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes involved in cancer proliferation and microbial resistance. The presence of the sulfanyl group allows for potential nucleophilic substitution reactions with electrophiles, which may influence enzymatic activity.
- Receptor Binding : Molecular docking studies indicate that the compound could exhibit binding affinity to specific receptors associated with various disease mechanisms. Techniques like surface plasmon resonance can elucidate these interactions.
- Antimicrobial Activity : Similar compounds have shown potential against resistant strains of bacteria and fungi. The structural similarity to known antimicrobial agents suggests that this compound might also possess similar properties.
Pharmacological Applications
Due to its unique structure, this compound has several potential applications in pharmacology:
- Cancer Treatment : Compounds with similar moieties have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Agents : The compound's structural characteristics may enable it to act against pathogenic microorganisms, potentially serving as a lead compound for developing new antibiotics.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| N-(1,3-benzodioxol-5-yl)-2-(4-methylphenylsulfonyl)acetamide | C16H15NO5S | Contains a sulfonamide group |
| N-(1,3-benzodioxol-5-yl)-4-(5-methylpyrimidin-4-YL)piperazine-1-carboxamide | C23H25N5O3S | Incorporates a piperazine ring |
| 4-Oxo-3,4,5,6,7,8-Hexahydro benzopyrano[3,4-b]quinolin | C20H22N2O2 | Exhibits potential neuroprotective activity |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Activity : A study investigating similar benzodioxole derivatives revealed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Antimicrobial Efficacy : Research on related compounds demonstrated effectiveness against resistant strains of Staphylococcus aureus. The compounds inhibited bacterial growth through disruption of cell wall synthesis.
- In Vivo Studies : Animal models treated with structurally similar compounds showed promising results in reducing tumor size and improving survival rates in cancer models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
